2-Ethyl-d5-3-ethyl-5-methylpyrazine
Description
Overview of Alkylpyrazine Compounds in Academic Research
Pyrazines are a class of heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. hmdb.cawikipedia.org Their alkyl-substituted derivatives, known as alkylpyrazines, are of significant interest in various scientific fields. wikipedia.org These compounds are naturally occurring and are key contributors to the aroma and flavor of many foods, including coffee, cocoa, and baked goods, often formed during Maillard reactions. wikipedia.orgnih.gov
Beyond food science, alkylpyrazines have garnered attention for their potential biological activities. Research has explored their roles as signaling molecules (pheromones) in insects and their antimicrobial properties. mdpi.comelsevierpure.comgoogle.com The diverse applications of alkylpyrazines in academic research underscore their importance in understanding natural processes and developing new technologies. researchgate.net
Rationale for Isotopic Labeling in Chemical and Biological Studies
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. creative-proteomics.com Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used. aptochem.com This substitution creates a "heavy" version of the molecule that is chemically similar to its "light" counterpart but can be distinguished by analytical techniques like mass spectrometry. nih.gov
The primary advantage of using deuterated analogs, like 2-Ethyl-d5-3-ethyl-5-methylpyrazine, is their utility as internal standards in quantitative analysis. aptochem.comclearsynth.com By adding a known amount of the deuterated standard to a sample, researchers can accurately measure the concentration of the unlabeled analyte, compensating for variations during sample preparation and analysis. clearsynth.com This method significantly improves the precision and accuracy of measurements, which is crucial for method validation and obtaining reliable data. aptochem.comclearsynth.com Deuterium labeling is often preferred due to the abundance of hydrogen in organic molecules and the relative cost-effectiveness compared to ¹³C or ¹⁵N labeling. aptochem.comacanthusresearch.com
Specific Research Focus: 2-Ethyl-d5-3-ethyl-5-methylpyrazine as a Key Investigative Tool
2-Ethyl-d5-3-ethyl-5-methylpyrazine is a deuterated form of 2,3-diethyl-5-methylpyrazine (B150936) where the five hydrogen atoms on one of the ethyl groups have been replaced with deuterium. This specific isotopic labeling makes it an ideal internal standard for the quantitative analysis of its non-deuterated counterpart and similar alkylpyrazines. Its chemical properties closely mimic the analyte of interest, ensuring similar behavior during extraction and chromatographic separation, while its increased mass allows for clear differentiation in mass spectrometry. aptochem.com
The use of such a precisely labeled compound is critical in studies where accurate quantification is paramount, for instance, in metabolic research, food chemistry analysis, and environmental monitoring. clearsynth.com It allows for the precise tracking and quantification of the target molecule within complex mixtures.
Detailed Research Findings
The application of deuterated standards like 2-Ethyl-d5-3-ethyl-5-methylpyrazine is rooted in the principles of analytical chemistry, particularly in techniques involving mass spectrometry.
Table 1: Properties of Pyrazine (B50134) and its Deuterated Analog
| Property | Pyrazine | Pyrazine-d4 |
| Chemical Formula | C₄H₄N₂ wikipedia.org | C₄D₄N₂ sigmaaldrich.com |
| Molar Mass | 80.09 g/mol wikipedia.org | 84.11 g/mol sigmaaldrich.com |
| Melting Point | 52 °C wikipedia.org | 55-57 °C sigmaaldrich.com |
| Boiling Point | 115 °C wikipedia.org | 116 °C sigmaaldrich.com |
| Appearance | White crystals wikipedia.org | Solid sigmaaldrich.com |
Table 2: Key Applications of Deuterated Standards in Research
| Application Area | Purpose of Deuterated Standard |
| Quantitative Analysis | Acts as an internal standard to improve accuracy and precision. clearsynth.com |
| Metabolic Studies | Enables tracing of metabolic pathways and quantification of metabolites. clearsynth.com |
| Pharmacokinetic Studies | Used in bioanalytical methods to determine drug concentrations in biological samples. acanthusresearch.com |
| Environmental Analysis | Facilitates the monitoring of pollutants in various environmental matrices. clearsynth.com |
| Method Validation | Ensures the robustness and reliability of analytical procedures. clearsynth.com |
The stability of the deuterium label is a critical factor for its use as an internal standard. It is important that the deuterium atoms are not easily exchanged with protons from the surrounding environment, which could compromise the accuracy of the results. acanthusresearch.comsigmaaldrich.com Therefore, the synthesis of deuterated compounds involves placing the labels in non-exchangeable positions. acanthusresearch.com
An in-depth examination of the synthetic routes and isotopic labeling of 2-Ethyl-d5-3-ethyl-5-methylpyrazine reveals a landscape of advanced chemical strategies. The introduction of a deuterated ethyl group into the pyrazine scaffold requires precise and specialized methodologies to ensure high isotopic purity and yield. This article explores the primary techniques for synthesizing this specific isotopically labeled compound, from direct deuteration to precursor-based assembly and metal-catalyzed reactions, alongside optimal reaction conditions and purification methods.
Properties
Molecular Formula |
C9H9D5N2 |
|---|---|
Molecular Weight |
155.26 |
Purity |
95% min. |
Synonyms |
2-Ethyl-d5-3-ethyl-5-methylpyrazine |
Origin of Product |
United States |
Advanced Analytical Characterization and Quantification of 2 Ethyl D5 3 Ethyl 5 Methylpyrazine
Spectroscopic Elucidation of Deuteration and Molecular Structure
Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium (B1214612) atoms and for the detailed structural analysis of 2-Ethyl-d5-3-ethyl-5-methylpyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization (¹H, ¹³C, ²H NMR)
NMR spectroscopy is a powerful tool for pinpointing the location of deuterium atoms within a molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the ethyl group at the 2-position would be significantly diminished or absent compared to its non-deuterated counterpart. The integration of the remaining proton signals, such as those from the methyl group and the pyrazine (B50134) ring, would be consistent with the expected structure. The chemical shifts of residual protons in deuterated solvents can be influenced by the solvent itself. stanford.eduu-szeged.hu For instance, the residual proton signal of chloroform-d (B32938) (CDCl₃) appears at approximately 7.27 ppm. u-szeged.hu
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the deuterated ethyl group will exhibit a characteristic multiplet splitting pattern due to coupling with deuterium (which has a spin I=1). This coupling, along with a potential upfield shift, confirms the site of deuteration. The chemical shifts of common deuterated solvents are well-documented; for example, the carbon signal of CDCl₃ appears as a triplet at approximately 77.23 ppm. washington.edu
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum would definitively confirm the presence of deuterium and its chemical environment, providing unambiguous evidence of successful deuteration. nih.gov The chemical shift in ²H NMR is identical to that in ¹H NMR, but the spectral width is much larger.
A comparison of NMR data for related non-deuterated pyrazine structures can be found in publicly available databases. For example, the ¹³C NMR data for 2,3-diethyl-5-methylpyrazine (B150936) and 5-ethyl-2-methylpyridine (B142974) are available for reference. chemicalbook.comchemicalbook.com Similarly, ¹H NMR data for pyrazine itself is also accessible. chemicalbook.com
Table 1: Representative NMR Data for Pyrazine and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| Pyrazine | ¹H | 8.60 | s |
| 2,3-Diethyl-5-methylpyrazine | ¹³C | Data not fully available | |
| 5-Ethyl-2-methylpyridine | ¹³C | Data not fully available | |
| Chloroform-d (CDCl₃) | ¹H | 7.27 | s |
| Chloroform-d (CDCl₃) | ¹³C | 77.23 | t |
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry is crucial for verifying the molecular weight of 2-Ethyl-d5-3-ethyl-5-methylpyrazine and assessing its isotopic purity. The molecular weight of the non-deuterated 2-ethyl-5-methylpyrazine (B82492) is 122.17 g/mol . nih.gov For the d5-labeled analog, the expected molecular weight would be approximately 127.20 g/mol .
The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at m/z 127, confirming the incorporation of five deuterium atoms. The isotopic purity can be determined by examining the relative intensities of the ion peaks at m/z 122 (unlabeled), 123, 124, 125, 126, and 127. High isotopic purity is indicated by a dominant peak at m/z 127. Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing pyrazines and can be used to obtain these mass spectra. thegoodscentscompany.comnist.gov
Infrared (IR) Spectroscopy for Characteristic C-D Vibrations
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups and bonds within a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequency of the C-H bond.
The C-H stretching vibrations in aromatic and aliphatic compounds typically appear in the region of 2800-3100 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear at a lower frequency, generally around 2100-2300 cm⁻¹. researchgate.netyoutube.com This significant shift provides clear evidence of deuteration. The exact position of the C-D stretching band can be influenced by its molecular environment. rsc.orgdtic.milacs.org For example, the stretching frequency of deuterium chloride is observed at 2110 cm⁻¹, shifted from the 2990 cm⁻¹ of hydrogen chloride. youtube.com
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating 2-Ethyl-d5-3-ethyl-5-methylpyrazine from complex mixtures and for its accurate quantification.
Gas Chromatography (GC) Method Development and Optimization for 2-Ethyl-d5-3-ethyl-5-methylpyrazine
Gas chromatography is the most widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. thegoodscentscompany.comresearchgate.net
Method development involves optimizing several parameters:
Column Selection: A variety of capillary columns can be used for pyrazine analysis. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5, BPX-5), are commonly employed. nist.gov For separating isomers, more polar columns like those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX) may be necessary. nih.gov
Temperature Programming: A typical temperature program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 220-250°C) to ensure the elution of all compounds of interest with good resolution. nist.gov
Carrier Gas: Helium is a commonly used carrier gas. nist.gov
Detector: A flame ionization detector (FID) provides good sensitivity for general quantification, while a mass spectrometer (MS) detector offers the advantage of providing structural information and is essential for distinguishing between the deuterated standard and the native analyte.
The Kovats retention index (RI) is a standardized measure used to identify compounds in GC. The RI of a compound is dependent on the stationary phase and temperature program used. For example, the RI for 2-ethenyl-3-ethyl-5-methylpyrazine (B18917) has been reported as 1172 on a semi-standard non-polar column and 1577 on a standard polar column. nih.gov
Table 2: Example GC Parameters for Pyrazine Analysis
| Parameter | Condition |
| Column | DB-5 or BPX-5 (non-polar), DB-WAX (polar) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Temperature Program | e.g., 60°C (5 min), ramp 4°C/min to 250°C (10 min) nist.gov |
| Detector | FID or MS |
High-Performance Liquid Chromatography (HPLC) Considerations for Pyrazine Analysis
While GC is more common for pyrazine analysis, High-Performance Liquid Chromatography (HPLC) can also be a viable technique, particularly for less volatile or thermally labile pyrazines. nih.govmagtech.com.cnmdpi.com
Stationary Phase: Reversed-phase columns, such as C18, are frequently used for the separation of pyrazines. nih.gov Chiral stationary phases, like Chiralpak AD-H, have been successfully used to separate pyrazine regio-isomers. nih.gov For some applications, columns designed for enhanced hydrogen bonding interactions, such as SHARC 1 columns, can be beneficial. sielc.com
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is a common mobile phase. nih.govmagtech.com.cn The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures. magtech.com.cnmdpi.com For MS compatibility, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Detector: A UV detector is suitable for pyrazine analysis as they typically absorb UV light. Detection wavelengths are often set around 254 nm or 280 nm. magtech.com.cnmdpi.com A fluorescence detector can also be used, with excitation and emission wavelengths set appropriately (e.g., 280 nm excitation and 348 nm emission for some pyrazines). magtech.com.cn
Table 3: Common HPLC Conditions for Pyrazine Analysis
| Parameter | Condition |
| Column | C18, Chiralpak AD-H |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with formic acid) nih.govmagtech.com.cnsielc.com |
| Elution Mode | Gradient or Isocratic |
| Detector | UV (e.g., 254 nm, 280 nm), Fluorescence (e.g., Ex: 280 nm, Em: 348 nm) magtech.com.cnmdpi.com |
Quantitative Analysis Using Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful and highly specific technique for the accurate quantification of trace-level compounds in complex matrices. researchgate.net It overcomes many of the challenges faced by traditional analytical methods, such as matrix effects and analyte losses during sample preparation.
Principles and Methodological Framework of SIDA for 2-Ethyl-d5-3-ethyl-5-methylpyrazine
The core principle of SIDA lies in the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov In this case, 2-Ethyl-d5-3-ethyl-5-methylpyrazine, which contains five deuterium (²H or D) atoms in the ethyl group, is added to a sample containing the target analyte, 2-ethyl-3-ethyl-5-methylpyrazine. researchgate.net Since the deuterated standard is chemically identical to the native analyte, it behaves in the same manner during extraction, cleanup, and analysis. youtube.com Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. youtube.com
The quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. nih.gov This ratio remains constant regardless of sample losses, leading to highly accurate and precise results. The use of a stable isotope-labeled standard is particularly crucial for liquid chromatography-mass spectrometry (LC-MS) applications to compensate for ion suppression effects. nih.gov
The methodological framework for a SIDA typically involves:
Analyte Identification: The first step is the clear identification of the target analyte to be quantified. researchgate.net
Internal Standard Addition: A known amount of the stable isotope-labeled internal standard (2-Ethyl-d5-3-ethyl-5-methylpyrazine) is added to the sample at the earliest stage of the sample preparation process.
Sample Preparation: The sample undergoes extraction and cleanup procedures to isolate the pyrazines.
Instrumental Analysis: The extract is then analyzed, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific ions for both the native analyte and the deuterated standard.
Quantification: The concentration of the native analyte is calculated based on the measured ion ratio and the known amount of the added internal standard.
Calibration and Internal Standard Applications of 2-Ethyl-d5-3-ethyl-5-methylpyrazine in Complex Matrices
For accurate quantification, a calibration curve is essential. nih.govnih.gov This is constructed by analyzing a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the internal standard, 2-Ethyl-d5-3-ethyl-5-methylpyrazine. A plot of the ratio of the analyte response to the internal standard response against the analyte concentration yields a linear relationship. The concentration of the analyte in an unknown sample can then be determined by measuring its response ratio and interpolating from the calibration curve.
The application of 2-Ethyl-d5-3-ethyl-5-methylpyrazine as an internal standard is particularly advantageous in complex matrices such as food, beverages, and environmental samples. researchgate.net In these matrices, other components can interfere with the analysis, causing either enhancement or suppression of the analyte signal. Because the deuterated internal standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. youtube.com This co-elution and co-ionization behavior allows the internal standard to effectively compensate for these variations, ensuring the reliability of the quantitative results.
For instance, in the analysis of pyrazines in wine, matrix parameters like pH and ethanol (B145695) concentration can significantly affect the extraction efficiency. nih.gov By using a deuterated internal standard, the method can achieve high recovery efficiencies, often between 99% and 102%, even with these variations. nih.gov
Uncertainty Budget Determination in Isotope Dilution Mass Spectrometry for Pyrazines
The process of establishing an uncertainty budget involves identifying all potential sources of error in the analytical procedure and quantifying their contribution to the total uncertainty. vscht.cz These sources are typically categorized as either Type A, which are evaluated by statistical methods, or Type B, which are evaluated by other means, such as from certificates of reference materials or scientific judgment. isobudgets.com
Key Sources of Uncertainty in Pyrazine IDMS Analysis:
| Source of Uncertainty | Description |
| Purity of the Analyte and Internal Standard | The uncertainty in the purity of both the native pyrazine standard and the 2-Ethyl-d5-3-ethyl-5-methylpyrazine directly impacts the accuracy of the calibration standards and the final result. |
| Mass of Sample and Standard | The precision and accuracy of the balances used to weigh the sample and standards are critical. |
| Volume of Solutions | The calibration of volumetric glassware and the precision of pipettes used for dilutions contribute to the uncertainty. |
| Isotope Ratio Measurement | The precision of the mass spectrometer in measuring the ion ratios of the analyte and the internal standard is a significant factor. This can be influenced by instrument stability and counting statistics. |
| Calibration Curve | The uncertainty associated with the linear regression of the calibration curve contributes to the overall uncertainty of the measured concentration. |
| Matrix Effects | Although SIDA minimizes matrix effects, any residual or differential effects between the analyte and the internal standard can introduce uncertainty. |
| Isotopic Composition | The exact isotopic abundance of the deuterated standard must be known. |
The combined standard uncertainty is calculated by combining all the individual uncertainty components. researchgate.net This is then multiplied by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty, which provides a range within which the true value is expected to lie. isobudgets.comnih.gov By carefully constructing an uncertainty budget, laboratories can provide a quantitative statement of the quality of their measurement results, which is essential for method validation and ensuring the reliability of data. isobudgets.comdemarcheiso17025.com
Mechanistic Investigations of Pyrazine Formation Utilizing Deuterated Analogs
Elucidation of Maillard Reaction Pathways with Isotopic Tracers
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of a wide array of flavor compounds, including alkylpyrazines. biosyn.com The complexity of this reaction, with its numerous parallel and sequential steps, makes it challenging to study. biosyn.com Isotopic labeling, however, provides a powerful method for deconstructing these intricate pathways. nih.govnih.govacs.org
Role of Specific Amino Acid Precursors in Alkylpyrazine Formation
Isotopic labeling studies have been instrumental in defining the specific contributions of different amino acid precursors to the structure of the resulting alkylpyrazines. datapdf.commdpi.com By labeling amino acids with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), it is possible to trace which parts of the amino acid molecule are incorporated into the pyrazine (B50134) ring and its alkyl side chains.
For instance, studies using ¹³C-labeled alanine (B10760859) and glycine (B1666218) have demonstrated that these amino acids not only provide the necessary nitrogen atoms for the pyrazine ring but also contribute to the formation of the alkyl substituents. datapdf.com It has been shown that alanine can contribute a C2 fragment to form the ethyl groups found in compounds like 2-ethyl-3,5-dimethylpyrazine (B18607) and 2,3-diethyl-5-methylpyrazine (B150936). datapdf.com Similarly, L-threonine has been identified as a key precursor for the formation of 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine. mdpi.com In contrast, L-serine is a precursor for methylpyrazine, ethylpyrazine, and 2,6-diethylpyrazine. mdpi.com
The use of deuterated analogs like 2-Ethyl-d5-3-ethyl-5-methylpyrazine allows for precise tracking of the ethyl group originating from a deuterated precursor, confirming its role in the formation of specific pyrazines.
Table 1: Contribution of Amino Acid Precursors to Alkylpyrazine Formation
| Amino Acid Precursor | Resulting Alkylpyrazines | Reference |
| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | mdpi.com |
| L-Serine | Methylpyrazine, Ethylpyrazine, 2,6-Diethylpyrazine | mdpi.com |
| Alanine | Ethylmethylpyrazine, Ethyldimethylpyrazine, Diethylmethylpyrazine | datapdf.com |
| Glycine | Trimethylpyrazine | datapdf.com |
| Lysine (B10760008), Arginine, Histidine | Promotes formation of various pyrazines, including 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine | researchgate.netnih.gov |
Identification of Intermediate Compounds through Isotopic Labeling
The Maillard reaction proceeds through a series of highly reactive and often transient intermediate compounds, making their direct detection and characterization difficult. nih.gov Isotopic labeling has proven to be a crucial technique for identifying these elusive intermediates. nih.govnih.govacs.org When isotopically labeled precursors are used, the resulting intermediates will also be labeled, allowing for their detection and structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Key intermediates such as α-aminoketones, which are formed through the Strecker degradation of amino acids, are considered crucial for the formation of dihydropyrazines, the direct precursors to pyrazines. datapdf.com The use of labeled sugars and amino acids has enabled the unequivocal identification of various sugar degradation products and Amadori rearrangement products, shedding light on the initial stages of the Maillard reaction. nih.govacs.org For example, studies with ¹³C-labeled glucose have helped to identify key intermediates like 1-deoxy-2,4-hexodiulose and acetylformoin. acs.org
Kinetics and Reaction Conditions Affecting Pyrazine Isomer Distribution
The distribution of different pyrazine isomers is highly dependent on the reaction kinetics and conditions, such as temperature, pH, and the specific precursors present. nih.govnih.gov Deuterated analogs can be employed to study the kinetic isotope effect, providing insights into the rate-determining steps of the reaction pathways leading to various isomers.
The structure of peptides, including the sequence of amino acids, can also influence the types and amounts of pyrazines formed. nih.gov For example, studies have shown that the position of lysine within a dipeptide affects the distribution of pyrazine products. nih.gov The pH of the reaction medium also plays a critical role; for instance, a pH of 8.0 has been used in model systems to facilitate the Maillard reaction. nih.gov Similarly, temperature significantly impacts the reaction, with higher temperatures generally favoring the formation of pyrazines. datapdf.com
Strecker Degradation Mechanisms and Deuterated Pyrazines
The Strecker degradation is a critical component of the Maillard reaction, involving the interaction of an α-amino acid with a dicarbonyl compound. wikipedia.org This reaction leads to the formation of an aldehyde (Strecker aldehyde) with one fewer carbon atom than the original amino acid, and an α-aminoketone, which is a key precursor for pyrazine synthesis. datapdf.comresearchgate.net
The use of deuterated amino acids or dicarbonyl compounds allows for the detailed investigation of the Strecker degradation mechanism. By tracing the labeled fragments, researchers can confirm the proposed reaction steps, including the formation of imine intermediates and their subsequent decarboxylation and hydrolysis. nih.gov For instance, studies involving the reaction of glyoxal (B1671930) with various amino acids have demonstrated the formation of Strecker aldehydes and unsubstituted pyrazine as major volatile products. nih.gov The detection of key intermediates, such as condensation products and their decarboxylated forms, supports the proposed mechanism. nih.gov
Enzymatic and Microbial Biosynthesis Pathways
While pyrazines are often associated with thermally processed foods, they are also produced through enzymatic and microbial pathways in various organisms. mdpi.comnih.govnih.govresearchgate.net Deuterated analogs are valuable tools for elucidating these biosynthetic routes.
Characterization of Enzyme Systems in Pyrazine Formation
Specific enzymes have been identified that play a role in the biosynthesis of pyrazines. mdpi.comnih.gov For example, L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase have been shown to be involved in the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine. nih.gov In this pathway, L-threonine is converted to aminoacetone and acetaldehyde, which then condense to form the pyrazine. nih.gov
Isotopic labeling studies can be used to confirm the substrates and products of these enzymatic reactions and to map out the entire biosynthetic pathway. By feeding microorganisms with deuterated precursors, such as deuterated L-threonine, and analyzing the resulting pyrazines, the specific enzymatic steps can be characterized. mdpi.com For example, studies with Bacillus subtilis have shown that different strains can produce a range of alkylpyrazines, and the addition of precursors like L-threonine can stimulate their production. nih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of the chemical compound 2-Ethyl-d5-3-ethyl-5-methylpyrazine in mechanistic investigations of pyrazine formation, including microbial fermentation studies and biosynthetic routes.
The conducted searches for this particular deuterated analog in the context of microbial biosynthesis did not yield any research findings, data tables, or detailed studies. While the biosynthesis of various other pyrazine compounds in microorganisms is a known area of study, specific research detailing the application of 2-Ethyl-d5-3-ethyl-5-methylpyrazine as a tracer or internal standard in these processes is not present in the public domain.
Therefore, the requested article focusing on the microbial fermentation studies and biosynthetic routes involving "2-Ethyl-d5-3-ethyl-5-methylpyrazine" cannot be generated due to the absence of relevant scientific data.
Applications of 2 Ethyl D5 3 Ethyl 5 Methylpyrazine in Specific Research Domains
Food Science and Flavor Chemistry Research
In the realm of food science, pyrazines are a significant class of compounds responsible for the desirable roasted, nutty, and earthy aromas generated during the thermal processing of food. researchgate.net The use of 2-Ethyl-d5-3-ethyl-5-methylpyrazine allows for the precise measurement of these key flavor compounds.
Stable isotope dilution assays are recognized for providing accurate and precise quantification of aroma components, such as alkylpyrazines, which are often present at very low concentrations. researchgate.net 2-Ethyl-d5-3-ethyl-5-methylpyrazine serves as an ideal internal standard for the quantification of its non-labeled counterpart and other similar alkylpyrazines in a variety of heat-treated foods. researchgate.net
During analysis using methods like gas chromatography-mass spectrometry (GC-MS), the deuterated standard is added to a sample in a known quantity. Since it is chemically identical to the target analyte, it behaves similarly during extraction and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This method effectively corrects for any loss of analyte during sample preparation, leading to highly accurate measurements. This precision is crucial for characterizing the flavor profiles of products like coffee, roasted peanuts, soy sauce, and tea, where specific pyrazines and their concentrations define the final aroma. researchgate.netnih.gov
Table 1: Representative Alkylpyrazines Quantified in Thermally Processed Foods Using Stable Isotope Dilution Analysis This table is interactive. You can sort and filter the data.
| Food Matrix | Key Alkylpyrazines Identified | Typical Concentration Range | Reference Odor Descriptors |
|---|---|---|---|
| Roasted Coffee | 2-Ethyl-3,5-dimethylpyrazine (B18607), 2,3-Diethyl-5-methylpyrazine (B150936), Trimethylpyrazine | µg/kg to mg/kg | Roasted, Nutty, Earthy |
| Roasted Peanuts | 2,5-Dimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-5-methylpyrazine (B82492) | µg/kg to mg/kg | Nutty, Roasted, Cocoa-like |
| Soy Sauce | Tetramethylpyrazine, 2,3,5-Trimethylpyrazine | µg/L to mg/L | Fermented, Roasted, Nutty |
| Black Tea | 2-Methylpyrazine, 2,5-Dimethylpyrazine | µg/kg | Roasted, Baked |
The formation of pyrazines in food is primarily a result of the Maillard reaction between amino acids and reducing sugars during heating. nih.govnih.gov The type and concentration of pyrazines formed are highly dependent on processing parameters such as temperature, time, pH, and the specific precursors available. nih.gov
By using 2-Ethyl-d5-3-ethyl-5-methylpyrazine as an internal standard, researchers can accurately quantify how changes in these parameters affect the generation of specific alkylpyrazines. For example, studies can precisely determine the impact of different roasting times and temperatures on the pyrazine (B50134) profile of coffee beans or cocoa. researchgate.net This knowledge is vital for food manufacturers to optimize their processes, control flavor development, and ensure product consistency. Research has shown that different amino acid precursors can lead to the formation of different pyrazine structures, and precise quantification is key to understanding these complex reaction pathways. nih.gov
Table 2: Influence of Processing Parameters on Alkylpyrazine Formation This table is interactive. You can sort and filter the data.
| Processing Parameter | Effect on Pyrazine Formation | Research Application Example |
|---|---|---|
| Temperature | Higher temperatures generally increase the rate of pyrazine formation up to a certain point, after which degradation may occur. | Optimizing coffee bean roasting to achieve a target flavor profile by controlling the concentration of key pyrazines. |
| pH | Affects the Maillard reaction pathways, influencing the types and ratios of pyrazines produced. | Adjusting the pH of a model system to favor the formation of pyrazines with desirable nutty notes over earthy ones. |
| Precursor Availability | The type of amino acids and sugars present determines the structure of the resulting pyrazines (e.g., different side chains). | Adding specific amino acids like leucine (B10760876) or isoleucine to a potato-based dough to enhance the formation of target trisubstituted pyrazines. reading.ac.uk |
| Time | Longer processing times generally lead to higher concentrations of pyrazines, though prolonged heating can lead to degradation. | Controlling the baking time of bread to develop a robust crust aroma without introducing burnt notes. |
Determining the sensory relevance of a specific aroma compound within a complex food matrix requires more than just knowing its concentration. Methodologies such as Gas Chromatography-Olfactometry (GC-O) are used to identify which compounds in a food extract are odor-active. mdpi.com However, to understand the impact of these compounds, their concentration must be compared to their odor threshold—the minimum concentration at which they can be detected by the human nose. researchgate.net
Environmental Chemistry and Biotransformation Studies
Beyond food science, isotopically labeled compounds are crucial for studying the environmental behavior of chemicals. While pyrazines are naturally occurring, they are also emitted by food industries, making their environmental fate a subject of interest. researchgate.net
There is limited information on the complete biodegradation of pyrazines in the environment. nih.gov However, several bacterial species have been identified that can utilize pyrazines as a sole source of carbon and nitrogen for energy. researchgate.netresearchgate.net Genera such as Bacillus, Pseudomonas, Corynebacterium, and Flavobacterium have been shown to degrade pyrazine compounds. researchgate.net
Studying the metabolic pathways of this degradation is a complex task. 2-Ethyl-d5-3-ethyl-5-methylpyrazine can be used as a tracer in microbial cultures. By providing the labeled compound as a substrate, researchers can track the deuterium (B1214612) label through the degradation process. Using advanced analytical techniques, they can identify the intermediate metabolites formed as the bacteria break down the pyrazine ring. This provides direct evidence of the biochemical steps involved in the degradation pathway, a task that would be significantly more difficult without the isotopic label. While the complete mechanisms of ring cleavage are still under investigation, this approach is fundamental to elucidating them. nih.gov
Understanding the environmental fate and transport of a chemical involves assessing how it moves through and persists in different environmental compartments like soil, water, and air. epa.govcdc.gov Key parameters in these studies include a compound's tendency to adsorb to soil particles, its rate of degradation (e.g., half-life), and its mobility in water.
Isotopically labeled standards like 2-Ethyl-d5-3-ethyl-5-methylpyrazine are essential for conducting the laboratory experiments that determine these parameters. For instance, in soil sorption studies, a known amount of the labeled pyrazine can be added to a soil-water slurry. By measuring its concentration in the water after equilibrium, scientists can calculate how much has adsorbed to the soil, a critical factor in predicting whether the compound will leach into groundwater or remain bound to the soil. usgs.govnih.gov Similarly, degradation studies in soil or water samples are made more precise by using a labeled compound, as it can be accurately traced and quantified over time, even at very low concentrations. researchgate.net
Forensic Science Applications of Pyrazine Analysis
The analysis of pyrazines and their isotopically labeled counterparts has become a valuable tool in forensic science, offering avenues for material identification and precise quantification of trace evidence.
Use of Pyrazines as Chemical Signatures in Material Analysis
Pyrazines, a class of aromatic heterocyclic compounds, are prevalent in many heated foods such as roasted coffee and meat, and are also found in various other materials. nih.gov The unique profile of these compounds can serve as a "chemical signature" or "fingerprint" for a particular substance. researchgate.net In forensic science, this concept is applied to link evidence from a crime scene to a suspect or a specific origin. researchgate.netllnl.gov
The analysis of trace molecules on personal objects like cell phones or keys can reveal a "lifestyle chemistry analysis," providing insights into an individual's diet, hygiene products, medications, and recent activities. ojp.govojp.gov For example, the presence of specific alkylpyrazines could indicate contact with certain foods or tobacco products. Forensic investigators can use techniques like gas chromatography-mass spectrometry (GC-MS) to identify the complex mixture of compounds, including pyrazines, left on an object. researchgate.net This pattern of chemicals can help construct a profile of an individual, narrowing the field of suspects even when DNA evidence is unavailable. ojp.gov The stability of these chemical signatures over time further enhances their reliability in forensic investigations. ojp.gov
Table 1: Examples of Pyrazine-Containing Materials and Their Forensic Relevance
| Material Source | Common Pyrazines Detected | Potential Forensic Application |
|---|---|---|
| Roasted Coffee Beans | 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | Linking a suspect to a location (e.g., a café) or specific dietary habits. |
| Cooked Meats | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine | Analysis of stomach contents or food remnants at a crime scene. |
| Tobacco Products | Various methyl- and ethyl-pyrazines | Identifying the brand of cigarettes or linking a suspect to discarded smoking materials. |
Application of Deuterated Standards in Forensic Quantification
In forensic toxicology and quantitative analysis, accuracy and precision are paramount. Deuterated compounds, such as 2-Ethyl-d5-3-ethyl-5-methylpyrazine, serve as ideal internal standards in analytical techniques like mass spectrometry. clearsynth.comnih.gov An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to a sample before analysis. nih.gov
The key advantage of using a deuterated standard is that it co-elutes with its non-deuterated (protium) counterpart during chromatographic separation but is distinguishable by its higher mass in the mass spectrometer. clearsynth.com This allows for precise quantification by correcting for any loss of analyte during sample preparation and analysis, as well as compensating for matrix effects where other compounds in a complex sample might interfere with the measurement. clearsynth.comlcms.cz The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative methods in forensic chemistry. lcms.czresearchgate.net
Table 2: Advantages of Using Deuterated Internal Standards in Forensic Analysis
| Feature | Description | Benefit in Forensic Quantification |
|---|---|---|
| Chemical Equivalence | The deuterated standard has nearly identical chemical properties to the target analyte. | It behaves similarly during extraction, derivatization, and chromatography, ensuring that any procedural losses affect both standard and analyte equally. |
| Mass Differentiation | Easily distinguished from the non-deuterated analyte by mass spectrometry due to the mass difference of deuterium (D) versus hydrogen (H). | Allows for simultaneous detection and accurate ratio measurement without spectral overlap. |
| Matrix Effect Compensation | Ionization efficiency in the mass spectrometer can be suppressed or enhanced by the sample matrix. | Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to a more accurate concentration measurement. clearsynth.com |
| Improved Precision & Accuracy | Corrects for variations in instrument response and sample volume. | Leads to highly reliable and reproducible results, which are critical for legal and evidentiary standards. clearsynth.com |
Fundamental Spectroscopic and Computational Studies
The unique structure of alkyl-substituted pyrazines, including their deuterated forms, makes them subjects of fundamental research aimed at understanding molecular conformation and quantum chemical properties.
Conformational Analysis of Alkyl-Substituted Pyrazines using Spectroscopic Techniques
The three-dimensional arrangement of atoms, or conformation, of alkyl-substituted pyrazines significantly influences their physical and chemical properties. colostate.edu Advanced spectroscopic techniques, such as supersonic jet laser spectroscopy and mass resolved excitation spectroscopy (MRES), have been employed to study the conformational preferences of these molecules in the gas phase. dtic.mil
Research has shown that the conformational behavior of alkyl-substituted pyrazines differs from that of similarly substituted benzenes. dtic.mil This difference is attributed to a stabilizing interaction, akin to a weak hydrogen bond, between an alpha-hydrogen atom of the alkyl substituent and the lone pair of non-bonding electrons on the adjacent nitrogen atom in the pyrazine ring. colostate.edudtic.mil This interaction influences which conformer (rotational isomer) has the lowest energy. dtic.mil For an ethyl-substituted pyrazine, this interaction favors a conformation where one of the C-H bonds of the ethyl group's methylene (B1212753) (-CH2-) unit is nearly planar with the aromatic ring. dtic.mil
Table 3: Key Findings from Spectroscopic Conformational Analysis of Alkyl-Pyrazines
| Technique | Observation | Implication |
|---|---|---|
| Mass Resolved Excitation Spectroscopy (MRES) | The number of distinct origin transitions in the spectrum corresponds to the number of stable conformers present. dtic.mil | Allows for the direct determination of how many different shapes the molecule adopts at low temperatures. |
| Semi-empirical Calculations (e.g., MOPAC) | Theoretical calculations complement experimental data to predict minimum energy structures. colostate.edu | Confirms that the experimentally observed conformer is the most stable one due to specific intramolecular interactions. |
| Stabilizing Interaction | A stabilizing force exists between the alkyl group's α-hydrogen and the ring's nitrogen lone pair. colostate.edudtic.mil | Explains why the conformational preferences of alkyl-pyrazines are distinct from other aromatic systems and dictates the molecule's preferred geometry. |
Theoretical Modeling and Quantum Chemical Calculations for Deuterated Pyrazines
Quantum chemical calculations provide profound insights into the structure, stability, and spectroscopic properties of molecules, including deuterated pyrazines. Methods such as Density Functional Theory (DFT) and more advanced techniques like Complete Active Space Self-Consistent Field (CASSCF) are used to model molecular behavior. rsc.orgsuperfri.org
For a deuterated compound like 2-Ethyl-d5-3-ethyl-5-methylpyrazine, theoretical modeling can predict how the substitution of hydrogen with heavier deuterium atoms affects its properties. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This "deuterium isotope effect" can influence reaction rates and the efficiency of non-radiative decay pathways in excited molecules. nih.govrsc.org
Computational studies can be used to:
Calculate Vibrational Spectra: Predict how the isotopic substitution will shift the peaks in infrared (IR) and Raman spectra.
Model Potential Energy Surfaces: Investigate the energy landscapes of the molecule's ground and excited states to understand conformational stability and reaction pathways. rsc.orgrsc.org
Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can model electronic transitions and help interpret experimental UV-Vis and fluorescence spectra, showing how deuteration might alter photophysical properties like fluorescence lifetime. rsc.org
These theoretical studies are crucial for interpreting experimental data and for designing molecules with specific desired properties for various applications. superfri.org
Q & A
Q. What methodological approaches are recommended for synthesizing deuterated pyrazine derivatives like 2-Ethyl-d5-3-ethyl-5-methylpyrazine?
To ensure isotopic integrity, use deuterated precursors such as 2-Methylpyrazine-d6 () and optimize reaction conditions (e.g., refluxing in ethanol with hydrazine derivatives). Purification via crystallization or chromatography, followed by verification using -NMR (to confirm deuterium incorporation) and mass spectrometry (for isotopic purity), is critical .
Q. Which characterization techniques are essential for distinguishing pyrazine isomers in synthetic mixtures?
Gas chromatography-mass spectrometry (GC-MS) resolves volatile isomers (e.g., 2-methoxy-3-isopropyl vs. 5-isopropyl pyrazine) by retention time and fragmentation patterns . X-ray crystallography confirms regiochemistry in crystalline products, while -NMR identifies substitution patterns on the pyrazine ring .
Q. How are pyrazines analyzed in flavor chemistry studies, and what methodological challenges arise?
Headspace-SPME-GC-MS quantifies volatile pyrazines (e.g., alkyl- and methoxy-substituted derivatives) in food matrices. Challenges include minimizing thermal degradation during extraction and differentiating co-eluting isomers using selective ion monitoring .
Advanced Research Questions
Q. How does deuterium substitution (e.g., d5 labeling) influence spectroscopic and metabolic tracking studies?
Deuterium reduces signal splitting in -NMR and enhances mass spectrometry sensitivity via isotopic shifts. In metabolic studies, deuterated pyrazines enable tracing of metabolic pathways without isotopic exchange, though kinetic isotope effects (e.g., slower CYP450 metabolism) must be accounted for .
Q. What computational methods are used to model the excited-state dynamics of pyrazine derivatives?
Multiconfiguration time-dependent Hartree (MCTDH) simulations incorporating all 24 vibrational modes can predict S/S electronic transitions. Symmetry-adapted basis sets and potential energy surface coupling are critical for accuracy .
Q. How can researchers mitigate isomer formation during methoxy-substituted pyrazine synthesis?
Optimize regioselectivity using steric directing groups (e.g., bulky substituents) or Lewis acid catalysts. Post-synthesis, employ preparative HPLC or fractional crystallization to separate isomers, as demonstrated in 2-methoxy-3-isopropylpyrazine synthesis .
Q. What strategies are used to study pyrazine-protein interactions in drug design?
Co-crystallization with target proteins (e.g., kinases) reveals hydrogen bonding between pyrazine nitrogens and active-site residues. Molecular docking simulations prioritize compounds with dual π-π stacking and polar interactions .
Q. How do substituents modulate the electronic properties of pyrazines for n-type semiconductor applications?
Electron-withdrawing groups (e.g., pyrazine units in acene-type ribbons) lower LUMO levels (-3.78 eV for 16-ring systems), enhancing electron affinity. Aggregation tendencies can be suppressed via t-butyl functionalization, improving solution processability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for pyrazine cyclization?
Re-evaluate solvent purity (e.g., anhydrous ethanol vs. technical grade), hydrazine derivative reactivity (e.g., electron-withdrawing substituents slow nucleophilic addition), and heating methods (microwave vs. conventional reflux) .
Q. Why do computational predictions of pyrazine electronic properties sometimes conflict with experimental data?
Overlooking vibronic coupling or solvent effects in DFT calculations can lead to inaccuracies. Validate models against cyclic voltammetry (for redox potentials) and UV-vis spectroscopy (for bandgap estimation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
